An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-ethoxynicotinic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-ethoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloro-4-ethoxynicotinic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document combines known structural information with data from closely related analogs to offer a robust resource for researchers. The guide includes standardized experimental protocols for determining these properties and a general workflow for chemical characterization.
Physicochemical Data Summary
The following table summarizes the known and estimated physicochemical properties of 6-Chloro-4-ethoxynicotinic acid. For context and comparison, data for the closely related analogs, 6-Chloronicotinic acid and 6-Chloro-4-methoxynicotinic acid, are also included where available. It is recommended that the estimated values for the target compound be confirmed through experimental analysis.
Table 1: Physicochemical Properties of 6-Chloro-4-ethoxynicotinic acid and Its Analogs
| Property | 6-Chloro-4-ethoxynicotinic acid | 6-Chloronicotinic acid (Analog) | 6-Chloro-4-methylnicotinic acid (Analog) |
| CAS Number | 887572-34-1 | 5326-23-8 | 503555-50-8 |
| Molecular Formula | C₈H₈ClNO₃ | C₆H₄ClNO₂ | C₇H₆ClNO₂ |
| Molecular Weight | 201.61 g/mol | 157.55 g/mol | 171.58 g/mol |
| Melting Point | Not available | 190 °C (decomposes) | Not available |
| Boiling Point | Not available | Not available | 344.76 °C (at 760 mmHg) |
| pKa | Estimated: 3.5 - 4.5 | 3.24 (Predicted) | Not available |
| Solubility | Not available | Soluble in deionized water, ethanol, methanol, DMSO | Not available |
| LogP | Estimated: 1.5 - 2.5 | 2.7 (Computed) | Not available |
Values in italics are estimates based on structural similarity to analogs and general chemical principles.
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of the key physicochemical properties of a solid organic acid like 6-Chloro-4-ethoxynicotinic acid.
Objective: To determine the temperature range over which the solid compound transitions to a liquid, indicating its purity.
Methodology:
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A small quantity of the dry crystalline sample is packed into a thin-walled capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is increased at a controlled rate.
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The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.
Objective: To measure the acid dissociation constant, which is a critical parameter for understanding the ionization state of the molecule at different pH values.
Methodology:
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A precisely weighed amount of 6-Chloro-4-ethoxynicotinic acid is dissolved in a known volume of deionized water or a suitable co-solvent.
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The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.
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A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
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The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa is determined from the pH value at the half-equivalence point of the titration curve.
Objective: To determine the equilibrium concentration of the compound in water at a specified temperature.
Methodology:
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An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline at a relevant pH) in a sealed container.
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The container is agitated at a constant temperature for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
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The resulting suspension is filtered to remove any undissolved solid.
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The concentration of 6-Chloro-4-ethoxynicotinic acid in the clear filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Objective: To measure the lipophilicity of the compound, which is a key factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology:
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A pre-saturated solution of n-octanol and water is prepared.
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A known amount of 6-Chloro-4-ethoxynicotinic acid is dissolved in one of the phases.
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The two phases are mixed in a separatory funnel and shaken until equilibrium is achieved.
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The layers are allowed to separate.
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The concentration of the analyte in each phase is determined by a suitable analytical technique, such as HPLC-UV or LC-MS.
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The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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LogP is the logarithm (base 10) of the partition coefficient.
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of processes in the synthesis, purification, and characterization of a chemical entity like 6-Chloro-4-ethoxynicotinic acid.
Caption: A logical workflow for the synthesis and characterization of a chemical compound.
